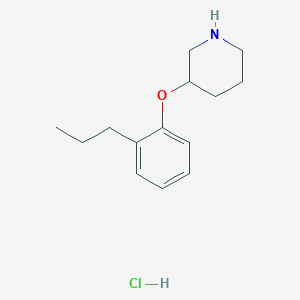

![molecular formula C11H15Cl2NO B1395485 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219980-87-6](/img/structure/B1395485.png)

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

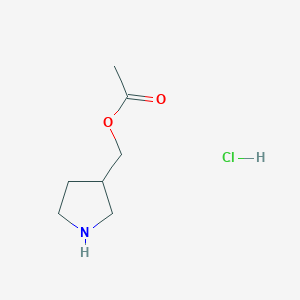

The molecular structure of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride can be represented by the SMILES stringO=C(O)C(O)=O.ClC1=CC=CC=C1CC2CNCC2.C . This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride are not detailed in the searched resources, benzyl chloride, a related compound, is known to be a reactive organochlorine compound used as a chemical building block . It’s plausible that 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride may also participate in various organic reactions.Physical And Chemical Properties Analysis

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Ruthenium Complex Reactions : A complex involving a similar structure, Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/, shows significant properties as an acid and undergoes reversible one-electron oxidations, which could be relevant in the context of water oxidation and oxygen reduction reactions (Moyer & Meyer, 1981).

Crystal Structure Analysis : The crystal structure of a similar compound, Diethyl 1-acetyl-4′-(4-chlorophenyl)-5′-(4-nitrophenyl)-2-oxospiro[indoline-3,3′-pyrrolidine]-2′,2′-dicarboxylate, shows unique conformations and interactions, which can inform the understanding of molecular interactions and drug design (Long He, 2009).

Synthesis and Stereochemistry

Pyrrolidine Synthesis : Pyrrolidine derivatives, derived from 3-oxo pyrrolidine 2-phosphonates, are synthesized for various cis- and trans-disubstituted pyrrolidines, indicating potential in stereoselective synthesis and pharmaceutical applications (Davis, Zhang, Qiu, & Wu, 2008).

Formation of Pyrrolidines and Azetidines : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, demonstrating a route to create these structures under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Complex Formation and Applications

Hybrid Ligand Complexes : A reaction involving a similar structure with organotellurium ligands results in complexes with palladium(II) and mercury(II), which could have implications in organometallic chemistry and catalysis (Singh et al., 2003).

Pyrrolidines in Cycloaddition Reactions : Pyrrolidines show biological effects and are used in medicine and industry. Their synthesis through cycloaddition reactions opens avenues for creating new bioactive compounds (Żmigrodzka et al., 2022).

Enantioselective Synthesis

Synthesis of 2-Oxo and 3-Oxo Pyrrolidines : The diastereoselective addition of lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines leads to enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, highlighting methods for creating stereochemically complex molecules (Dong, Mo, & Wang, 2008).

Ring Expansion Synthesis : The synthesis of 2-(α-hydroxyalkyl)azetidines and their conversion to functionalized pyrrolidines through rearrangement demonstrates a synthetic route to these compounds, which could be significant in drug synthesis (Durrat et al., 2008).

Chemical Analysis and Binding Studies

Molecular Property Investigation : DFT and quantum chemical investigations of molecular properties of substituted pyrrolidinones provide insights into electronic properties, which are crucial in materials science and drug design (Bouklah et al., 2012).

Binding Analysis : Identification of potent inhibitors of γ-aminobutyric acid transporter 1 using pyrrolidine-3-acetic acid derived oximes showcases a method for discovering new pharmaceutical agents (Huber, Höfner, & Wanner, 2018).

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLQACPABZJEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

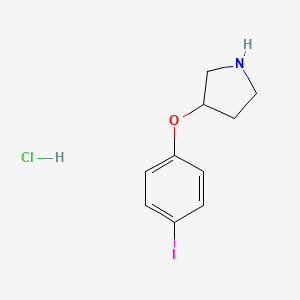

![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)

![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)

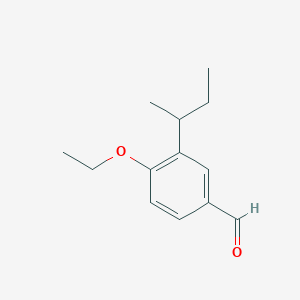

![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395411.png)

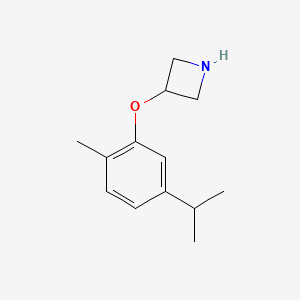

![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)

![3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1395420.png)

![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)